molecular formula C32H35P B1613127 Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- CAS No. 405919-41-7

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-

Katalognummer: B1613127
CAS-Nummer: 405919-41-7
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: XVHJMCHKRAOXKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is a chemical compound with the molecular formula C32H35P and a molecular weight of 450.59. It is known for its unique structure, which includes a phosphine group attached to a phenanthrene and phenyl ring system, with dicyclohexyl groups providing steric bulk .

Eigenschaften

IUPAC Name

dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h7-13,18-23,25-26H,1-6,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHJMCHKRAOXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622935
Record name Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405919-41-7
Record name Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Route Overview

The most documented synthesis involves the following key stages:

  • Formation of Grignard Reagent:
    9-Bromophenanthrene is reacted with magnesium turnings in tetrahydrofuran (THF) at approximately 60°C to generate the corresponding Grignard reagent (phenanthrenylmagnesium bromide). This organomagnesium intermediate is crucial for subsequent carbon-carbon bond formation.

  • Coupling with Bromochlorobenzene:
    The Grignard reagent is then reacted with 2-bromo-1-chlorobenzene in THF at 60°C for around 2.3 hours. This step forms the 2-(9-phenanthrenyl)phenyl intermediate via nucleophilic aromatic substitution or cross-coupling.

  • Phosphine Introduction:
    Chlorodicyclohexylphosphine is introduced to the reaction mixture along with copper(I) chloride catalyst in THF at 20°C. The reaction proceeds for about 48 hours, allowing the phosphine group to substitute at the aromatic site, yielding the target phosphine compound with dicyclohexyl substituents attached to the phosphorus atom.

This sequence is summarized in Table 1 below.

Step Reactants Conditions Product/Intermediate
1. Grignard Formation 9-Bromophenanthrene + Mg in THF 60°C, stirring Phenanthrenylmagnesium bromide
2. Coupling Reaction Grignard reagent + 2-bromo-1-chlorobenzene 60°C, ~2.3 h 2-(9-phenanthrenyl)phenyl intermediate
3. Phosphine Introduction Intermediate + Chlorodicyclohexylphosphine + CuCl 20°C, 48 h Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Temperature (Grignard) 60°C Ensures efficient formation of reagent
Temperature (Coupling) 60°C Promotes C–C bond formation
Temperature (Phosphine Introduction) 20°C Mild conditions to preserve phosphine integrity
Reaction Time (Coupling) ~2.3 hours Sufficient for complete conversion
Reaction Time (Phosphine Introduction) 48 hours Allows full substitution reaction
Solvent Tetrahydrofuran (THF) Stabilizes intermediates
Atmosphere Inert (N₂ or Ar) Prevents oxidation of phosphine

Chemical Reaction Analysis

  • The synthesis involves nucleophilic aromatic substitution and cross-coupling reactions to form carbon-phosphorus bonds.
  • The phosphine group can be sensitive to oxidation; thus, reactions are conducted under inert atmosphere and mild temperatures.
  • The steric bulk of dicyclohexyl groups provides stability and unique electronic properties to the phosphine ligand.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 9-Bromophenanthrene, 2-bromo-1-chlorobenzene, chlorodicyclohexylphosphine
Key Reagents Magnesium, CuCl, Pd catalyst (optional)
Solvent Tetrahydrofuran (THF)
Reaction Types Grignard formation, nucleophilic aromatic substitution, phosphine substitution
Reaction Temperatures 20–60°C
Reaction Times 2.3 h (coupling), 48 h (phosphine introduction)
Atmosphere Inert (N₂ or Ar)
Purification Standard organic work-up and purification (e.g., crystallization, distillation)

Analyse Chemischer Reaktionen

Types of Reactions

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The phenyl and phenanthrene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of complex organic molecules and materials.

Wirkmechanismus

The mechanism of action of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- involves its role as a ligand in coordination complexes. It can coordinate to metal centers through the phosphorus atom, influencing the reactivity and selectivity of the metal in catalytic processes. The steric bulk provided by the dicyclohexyl groups and the electronic properties of the phenanthrene and phenyl rings play a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

    Dicyclohexylphosphine: A simpler phosphine with two cyclohexyl groups.

    Phenanthrene-based Phosphines: Other phosphines with phenanthrene moieties.

Uniqueness

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is unique due to its combination of steric bulk from the dicyclohexyl groups and the electronic properties of the phenanthrene and phenyl rings. This unique structure allows it to form stable complexes with metals and exhibit distinct reactivity patterns compared to other phosphines .

Biologische Aktivität

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- (C32H35P), is an organophosphorus compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is characterized by a phosphorus atom bonded to two cyclohexyl groups and a phenyl group, positioned at the 2 and 9 locations of the phenanthrene moiety. Its molecular weight is approximately 450.59 g/mol, which contributes to its unique reactivity and interaction capabilities in biological systems .

The biological activity of phosphine compounds often involves their interaction with metal ions, which are critical in various enzymatic reactions. The coordination of these compounds with metal centers can modulate biochemical pathways essential for cellular functions. For instance, phosphine ligands can stabilize metal catalysts used in organic reactions, enhancing their efficiency .

Antimicrobial Properties

Research indicates that derivatives of phosphine compounds exhibit antimicrobial activity. The specific mechanisms are still under investigation, but it is believed that their ability to interact with metal ions may play a role in disrupting microbial cell function .

Anticancer Potential

Recent studies have explored the anticancer properties of phosphine derivatives. For example, phosphine oxide derivatives have been evaluated as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Some compounds demonstrated significant inhibition of TOP1 activity and cytotoxicity against various cancer cell lines while showing minimal toxicity to non-cancerous cells . This selectivity suggests potential for therapeutic applications in cancer treatment.

Case Study: TOP1 Inhibition

A study on phosphine oxide derivatives highlighted their effectiveness as TOP1 inhibitors. The synthesized compounds were tested against different cancer cell lines, revealing higher inhibition values compared to established chemotherapeutics like camptothecin (CPT). Notably, the cytotoxicity was not observed in non-cancerous MRC-5 cells, indicating a promising therapeutic window .

Table: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits activity against various microbial strains; mechanism under investigation
AnticancerInhibits TOP1; selective cytotoxicity towards cancer cells
Interaction with Metal IonsModulates enzymatic reactions through coordination with metal centers

Pharmacokinetics and Toxicology

The pharmacokinetic profile of phosphine compounds is crucial for understanding their biological effects. Phosphine exposure has been linked to various toxicological effects due to its ability to disrupt mitochondrial metabolism and induce oxidative stress. Studies suggest that phosphine can inhibit electron transport in mitochondria, leading to cellular dysfunction .

Toxicological Profile

Phosphine has demonstrated toxicity through several mechanisms:

  • Neurotoxicity : Inhibition of acetylcholinesterase leads to increased acetylcholine levels, resulting in neurological symptoms such as agitation and convulsions .
  • Oxidative Stress : Phosphine exposure generates reactive oxygen species (ROS), causing damage to cellular components like DNA and proteins .

Q & A

Q. What are the key synthetic methodologies for preparing Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-?

The synthesis typically involves coupling dicyclohexylphosphine with a brominated phenanthrenylphenyl precursor under palladium catalysis (e.g., Pd(OAc)₂ with SPhos ligand). Reaction conditions (e.g., toluene at 110°C under inert atmosphere) and stoichiometric ratios (1:1.2 ligand-to-palladium) are critical for yield optimization. Purification requires column chromatography under nitrogen to prevent oxidation .

Q. How can the purity and structural integrity of this phosphine ligand be validated?

Use ¹H/³¹P NMR to confirm absence of oxidized byproducts (e.g., phosphine oxides at δ ~25 ppm in ³¹P NMR). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition. For crystalline samples, single-crystal X-ray diffraction with SHELXL refinement resolves steric and bonding parameters .

Q. What storage conditions are recommended to maintain ligand stability?

Store at 2–8°C under argon or nitrogen in flame-sealed ampoules. Avoid exposure to moisture and oxygen, as the phosphine is air-sensitive. Regular NMR checks every 3–6 months can monitor degradation .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence catalytic activity in cross-coupling reactions?

The dicyclohexyl groups impose steric bulk, favoring mono-coordination to metals and enhancing selectivity in Suzuki-Miyaura couplings. Electron-donating phenanthrenyl groups increase electron density at the metal center, accelerating oxidative addition steps. Compare turnover numbers (TON) with ligands of varying substituents (e.g., methoxy vs. methyl groups) under standardized conditions .

Q. What strategies mitigate ligand decomposition during high-temperature catalysis?

Pre-treatment of reaction solvents (e.g., degassing with freeze-pump-thaw cycles) reduces oxidative pathways. Use chelating additives like 1,2-bis(diphenylphosphino)ethane (dppe) to stabilize metal-ligand complexes. Monitor reaction progress via in situ ³¹P NMR to detect phosphine oxide formation .

Q. How can crystallography resolve structural ambiguities in metal-ligand complexes?

Collect high-resolution diffraction data at 100 K to minimize thermal motion. Use SIR97 for phase determination and SHELXL for refinement, applying restraints for disordered cyclohexyl groups. Compare bond lengths (e.g., P–M vs. P–C) with DFT-optimized structures to validate coordination geometry .

Q. What analytical approaches reconcile conflicting reports on catalytic efficiency?

Systematically vary parameters:

  • Metal source (e.g., Pd₂(dba)₃ vs. PdCl₂).
  • Solvent polarity (toluene vs. DMF).
  • Substrate scope (electron-rich vs. -poor aryl halides). Use kinetic profiling (e.g., Eyring plots) to isolate electronic vs. steric contributions. Cross-reference with X-ray absorption spectroscopy (XAS) to confirm active metal species .

Methodological Considerations

Q. How to optimize ligand-to-metal ratios for maximum turnover frequency (TOF)?

Conduct a ligand screen with ratios from 1:1 to 3:1 (ligand:metal). Monitor TOF via gas chromatography (GC) or UV-vis kinetics. For Pd-catalyzed reactions, a 1.5:1 ratio often balances activity and stability. Excess ligand can inhibit catalysis by sativating metal coordination sites .

Q. What techniques characterize ligand electronic properties quantitatively?

  • Cyclic voltammetry : Measure oxidation potentials to estimate donor strength.
  • Infrared spectroscopy : Analyze CO stretching frequencies in metal-carbonyl complexes (e.g., ν(CO) ~1950 cm⁻¹ for strong σ-donors).
  • Computational methods : Calculate natural bond orbital (NBO) charges at phosphorus using DFT (e.g., B3LYP/6-31G*) .

Q. How to design experiments probing ligand effects on enantioselectivity?

Synthesize chiral derivatives by introducing substituents (e.g., methyl or methoxy groups) on the phenanthrenyl moiety. Test in asymmetric hydrogenation with [Ru(benzene)Cl₂]₂. Analyze enantiomeric excess (ee) via chiral HPLC and correlate with steric parameters (e.g., Cone Angle calculations) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic yields for Heck reactions?

  • Verify substrate purity (e.g., aryl halide vs. triflate).
  • Control for trace oxygen using Schlenk techniques.
  • Replicate conditions with identical bases (e.g., K₂CO₃ vs. Cs₂CO₃). Publish raw data (TON, TOF) alongside normalized yields to enable cross-study comparisons .

Q. Why do crystallographic studies show variable P–M bond lengths?

Bond length variability (e.g., 2.2–2.4 Å for Pd–P) arises from crystal packing effects and metal oxidation states. Compare multiple datasets and apply Hirshfeld surface analysis to distinguish intrinsic bonding from lattice distortions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.